molecular formula C5H9ClN2O2 B1379395 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1799421-09-2

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Cat. No. B1379395
CAS RN: 1799421-09-2
M. Wt: 164.59 g/mol
InChI Key: YYSVAKMGPKUSLU-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride” is a chemical compound with the CAS Number: 1799421-09-2 . It has a molecular weight of 164.59 and a linear formula of C5H9ClN2O2 . The compound is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The linear formula of “3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride” is C5H9ClN2O2 . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.59 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Versatile Scaffold for Drug Discovery

The five-membered pyrrolidine ring, which is a part of the “3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Inhibitor of Pseudomonas aeruginosa PBP3

Pyrrolidine-2,3-dione, a potential scaffold of “3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride”, has been identified as a potential inhibitor of PBP3 of Pseudomonas aeruginosa . This discovery brings opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity against P. aeruginosa .

Influence on Biological Activity

The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, have been reported to influence biological activity . The structure–activity relationship (SAR) of the studied compounds has also been described .

Stereogenicity of Carbons

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Detoxification and Clearance of Foreign Toxic Substances

The design of new molecules started by studying the binding conformation of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3-(aminomethyl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-2-3-1-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSVAKMGPKUSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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